molecular formula C14H15ClN4O2S B6754569 N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide

Cat. No.: B6754569
M. Wt: 338.8 g/mol
InChI Key: RIDSTPHNOKHEJG-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-19-5-6-21-11(8-19)12(20)16-14-18-17-13(22-14)9-3-2-4-10(15)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSTPHNOKHEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methylmorpholine-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar structural features but different functional groups.

    N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with potential antimicrobial activity.

Uniqueness

N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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